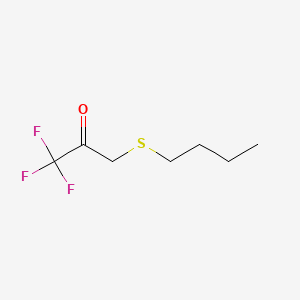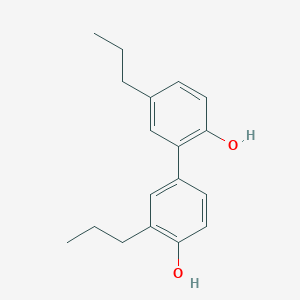![molecular formula C15H17N3O5S2 B3062669 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 361438-75-7](/img/structure/B3062669.png)
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H17N3O5S2 and a molecular weight of 383.443 g/mol . This compound is characterized by the presence of sulfonamide groups attached to a benzamide core, making it a member of the sulfonamide class of compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with 2-(4-sulfamoylphenyl)ethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and methoxy group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with similar functional groups.
Uniqueness
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential therapeutic applications . The presence of these groups also allows for greater versatility in chemical modifications and derivatization .
Propriétés
Numéro CAS |
361438-75-7 |
|---|---|
Formule moléculaire |
C15H17N3O5S2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H17N3O5S2/c16-24(20,21)13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,16,20,21)(H2,17,22,23) |
Clé InChI |
DTWPVNTYGDBHCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















